2,7-dibromo-3,6-dimethyl-9H-fluorene
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Overview
Description
2,7-Dibromo-3,6-dimethyl-9H-fluorene is a brominated derivative of fluorene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of bromine atoms at the 2 and 7 positions and methyl groups at the 3 and 6 positions on the fluorene ring system
Synthetic Routes and Reaction Conditions:
Bromination of Fluorene: The compound can be synthesized by the bromination of fluorene using bromine (Br2) in the presence of a catalyst such as ferric bromide (FeBr3). The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) at a controlled temperature.
Direct Bromination: Another method involves the direct bromination of 3,6-dimethylfluorene under similar conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination reactions with stringent control over reaction parameters to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to remove bromine atoms, resulting in different brominated intermediates.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and reaction conditions involving heat and solvents like dimethylformamide (DMF) are employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Dibromomethyl derivatives.
Substitution Products: Alkylated fluorenes.
Scientific Research Applications
2,7-Dibromo-3,6-dimethyl-9H-fluorene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biological systems and interactions with biomolecules.
Industry: It is utilized in the production of advanced materials, including organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism by which 2,7-dibromo-3,6-dimethyl-9H-fluorene exerts its effects involves its interaction with molecular targets and pathways. The bromine atoms and methyl groups influence its reactivity and binding affinity, making it a valuable compound in various chemical and biological processes.
Comparison with Similar Compounds
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Similar structure but with additional methyl groups at the 9 position.
2,7-Dibromofluorene: A simpler derivative without methyl groups.
9,9-Dioctyl-2,7-dibromofluorene: Contains longer alkyl chains for different physical properties.
This detailed overview provides a comprehensive understanding of 2,7-dibromo-3,6-dimethyl-9H-fluorene, highlighting its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2,7-dibromo-3,6-dimethyl-9H-fluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2/c1-8-3-12-10(6-14(8)16)5-11-7-15(17)9(2)4-13(11)12/h3-4,6-7H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKDFEGRCPDZBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC3=C2C=C(C(=C3)Br)C)C=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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